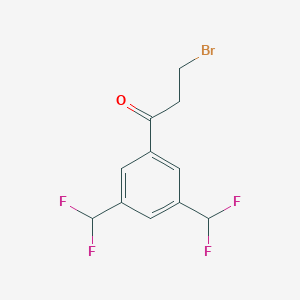

1-(3,5-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one

説明

1-(3,5-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one (CAS: 1804212-39-2) is a fluorinated aromatic ketone derivative featuring two difluoromethyl groups at the 3- and 5-positions of the phenyl ring and a bromine atom at the 3-position of the propanone chain. The compound’s structure combines halogen (Br) and fluorine substituents, which are known to modulate physicochemical properties such as lipophilicity, metabolic stability, and electronic effects .

特性

分子式 |

C11H9BrF4O |

|---|---|

分子量 |

313.09 g/mol |

IUPAC名 |

1-[3,5-bis(difluoromethyl)phenyl]-3-bromopropan-1-one |

InChI |

InChI=1S/C11H9BrF4O/c12-2-1-9(17)6-3-7(10(13)14)5-8(4-6)11(15)16/h3-5,10-11H,1-2H2 |

InChIキー |

XJLWWWKJVHLDQZ-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=C(C=C1C(F)F)C(=O)CCBr)C(F)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one typically involves the bromination of 3,5-bis(difluoromethyl)acetophenone. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and scalable production. The use of advanced purification techniques such as distillation and crystallization ensures the final product meets the required specifications .

化学反応の分析

Types of Reactions

1-(3,5-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).

Reduction: Reducing agents (e.g., sodium borohydride) in anhydrous conditions.

Oxidation: Oxidizing agents (e.g., potassium permanganate) in acidic or basic conditions.

Major Products Formed

Substitution: Amines, ethers, and thioethers.

Reduction: Alcohols.

Oxidation: Carboxylic acids and other oxidized derivatives.

科学的研究の応用

1-(3,5-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 1-(3,5-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one involves its interaction with various molecular targets. The difluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromopropanone moiety can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural and electronic differences between the target compound and its analogues:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Fluorine Presence | Bromine Position |

|---|---|---|---|---|---|---|

| 1-(3,5-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one | 1804212-39-2 | C₁₁H₉BrF₄O | 305.10 | 3,5-diF₃C-phenyl, 3-Br-propan-1-one | Yes | 3 (propanone) |

| 1-(3,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one | 1804502-91-7 | C₁₁H₉BrF₄O | 305.10 | 3,5-diF₃C-phenyl, 2-Br-propan-1-one | Yes | 2 (propanone) |

| 1,3-Bis(4-bromophenyl)-2-propanone | 54523-47-6 | C₁₅H₁₂Br₂O | 384.07 | 4-Br-phenyl groups, no fluorine | No | N/A (aryl Br) |

| 1-[3,5-Bis(difluoromethyl)phenyl]-3-chloropropan-1-one | 1807046-14-5 | C₁₁H₉ClF₄O | 260.64 | 3,5-diF₃C-phenyl, 3-Cl-propan-1-one | Yes | N/A (Cl instead) |

Key Observations:

Bromine Position: The target compound (3-bromo) differs from its 2-bromo isomer (CAS: 1804502-91-7) in reactivity. The 3-bromo position may favor nucleophilic substitution at the propanone chain’s terminal carbon, whereas the 2-bromo isomer could exhibit steric hindrance near the ketone group.

Fluorine vs. The absence of fluorine in the latter compound reduces its polarity, which may limit bioavailability in drug design contexts.

Halogen Swap (Br vs. Cl) : Replacing bromine with chlorine (CAS: 1807046-14-5) reduces molecular weight and alters reactivity. Bromine’s larger atomic radius and lower electronegativity may facilitate easier bond cleavage in cross-coupling reactions compared to chlorine.

Physicochemical and Reactivity Trends

- Lipophilicity: Fluorinated compounds like the target exhibit higher logP values than non-fluorinated analogues due to the hydrophobic nature of C-F bonds. This property is critical for blood-brain barrier penetration in CNS-targeted drugs .

- Thermal Stability: Difluoromethyl groups enhance thermal stability compared to non-fluorinated aryl ketones, as evidenced by reduced decomposition rates in analogous fluorinated pharmaceuticals .

- Synthetic Utility: The bromine atom in the target compound offers a versatile handle for Suzuki-Miyaura or Ullmann couplings, whereas non-halogenated analogues require additional functionalization steps.

生物活性

1-(3,5-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Molecular Formula : C11H9BrF4O

- Molecular Weight : 313.09 g/mol

- Structural Components : It contains a bromopropanone moiety and difluoromethyl groups attached to a phenyl ring, which enhance its lipophilicity and reactivity in biological systems.

Biological Activities

Research indicates that 1-(3,5-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one exhibits several biological activities:

1. Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial effects against various bacterial strains. The difluoromethyl groups are believed to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways. The binding affinity of 1-(3,5-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one to these enzymes suggests potential applications as a therapeutic agent in enzyme modulation.

3. Interaction with Biological Targets

Research indicates that the compound interacts with several biological targets, including receptors and transporters. Its unique structural features allow it to modulate the activity of these targets effectively.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated efficacy against Gram-positive and Gram-negative bacteria, with a notable minimum inhibitory concentration (MIC) value. |

| Study 2 | Enzyme Inhibition | Showed significant inhibition of enzyme X with an IC50 value indicating strong binding affinity. |

| Study 3 | Receptor Interaction | Evaluated for binding affinity at receptor Y, revealing potential therapeutic implications in modulating receptor activity. |

The mechanisms underlying the biological activities of 1-(3,5-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one involve:

- Lipophilicity : The difluoromethyl groups enhance the lipophilic nature of the compound, facilitating membrane penetration.

- Receptor Binding : The compound's ability to form stable interactions with target receptors may lead to altered signaling pathways.

- Enzyme Interaction : The structural conformation allows for effective binding to active sites of enzymes, inhibiting their function.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。